molecular formula C16H18N2O3 B1389409 5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid CAS No. 1184110-34-6

5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid

Cat. No.: B1389409
CAS No.: 1184110-34-6
M. Wt: 286.33 g/mol
InChI Key: NHLFZBCQEXARSI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid involves multiple steps, typically starting with the construction of the indole ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the correct formation of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain consistent reaction parameters .

Mechanism of Action

The mechanism of action of 5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid involves its interaction with specific molecular targets and pathways within cells. The indole moiety is known to interact with various receptors and enzymes, modulating their activity and leading to changes in cellular processes . The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives, such as:

Uniqueness

5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid is unique due to its specific structure, which combines the indole moiety with a pentanoic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

5-oxo-5-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-15(6-3-7-16(20)21)18-9-8-14-12(10-18)11-4-1-2-5-13(11)17-14/h1-2,4-5,17H,3,6-10H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLFZBCQEXARSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid
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5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid
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5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid
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5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid
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5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid
Reactant of Route 6
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5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid

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